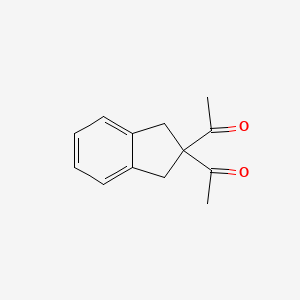
2,2-Diacetylindan
Vue d'ensemble
Description
2,2-Diacetylindan is an organic compound with the molecular formula C13H14O2 . It is categorized under the main product category . The IUPAC name for this compound is 1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 2,2-Diacetylindan consists of a central indan ring with acetyl groups attached at the 2-position on both sides . The InChI key for this compound is JFHYFJPAWPUMKE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Diacetylindan has a molecular weight of 202.25 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Importance
- 1,2-Diacetals, closely related to 2,2-Diacetylindan, are used extensively in natural product assembly due to their rigid structural motifs. They serve in selective protection of 1,2-diols or alpha-hydroxy acids, enantiotopic recognition, desymmetrization methods, and as building blocks and templating components in oligosaccharide synthesis. Their stability and favorable NMR parameters make them preferred over five-ring acetonides, especially in asymmetric reaction processes (Ley & Polara, 2007).
Magnetic Resonance Imaging (MRI) Advancements
- 2,3-carbon-13–labeled diacetyl was used in research to improve the sensitivity of MRI. The study explored the use of singlet states between strongly coupled spins in molecules to store and retrieve population in very-long-lived disconnected eigenstates, addressing the limitations of sensitivity in magnetic resonance imaging of organic molecules (Warren et al., 2009).
Applications in Synthetic Chemistry
- The 1,2-diamine motif, which is structurally similar to components of 2,2-Diacetylindan, is prevalent in natural products with biological activity and pharmaceutical agents. Such compounds are targets for synthetic chemists due to their role as control elements in asymmetric synthesis and catalysis. Metal-catalyzed diamination reactions have been advancing, potentially impacting the construction of drug molecules and natural products significantly (Cardona & Goti, 2009).
Improving Analytical Methods
- Studies have been conducted to correct diacetyl concentrations from air samples, particularly those collected with NIOSH Method 2557. Diacetyl has been associated with bronchiolitis obliterans in industrial settings, making accurate measurement crucial for worker safety. The development of a mathematical correction procedure to estimate workplace diacetyl concentration more accurately represents a significant advancement in this area (Cox‐Ganser et al., 2011).
Molecular Structural Analysis
- 2,3-Butanedione (diacetyl), a compound closely related to 2,2-Diacetylindan, has been studied using matrix-isolation and low-temperature solid-state FT-IR spectroscopy. The research provides insights into the molecular structure and properties, particularly focusing on the compound's existence in different phases and its implications for spectroscopic analysis (Gómez-Zavaglia & Fausto, 2003).
Biotechnological Production
- Diacetyl, structurally similar to 2,2-Diacetylindan, has been the focus of studies aiming at its biotechnological production due to its extensive use as a food ingredient. By engineering the 2,3-butanediol biosynthetic pathway in Enterobacter cloacae, researchers have developed methods to enhance diacetyl production, showcasing the potential of biotechnological methods in producing such compounds (Zhang et al., 2015).
Propriétés
IUPAC Name |
1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)13(10(2)15)7-11-5-3-4-6-12(11)8-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHYFJPAWPUMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2=CC=CC=C2C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452576 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diacetylindan | |
CAS RN |
58920-75-5 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



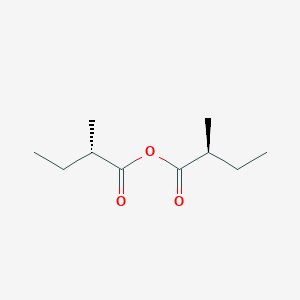
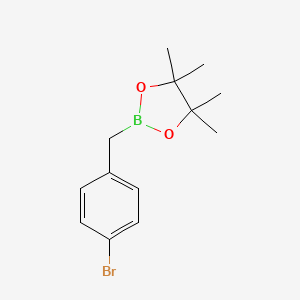

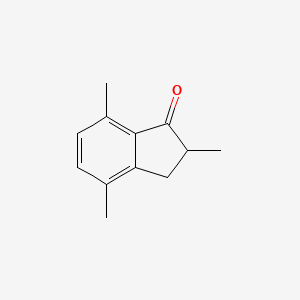
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
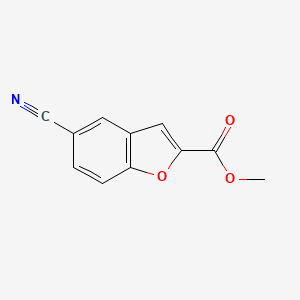
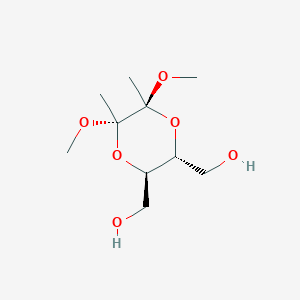
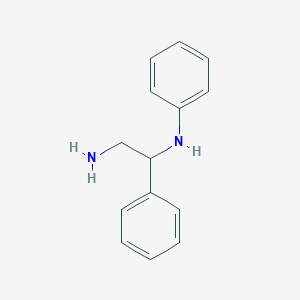
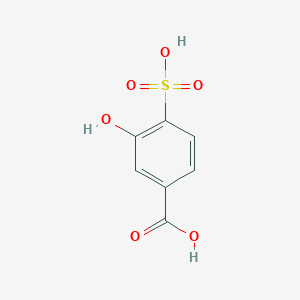

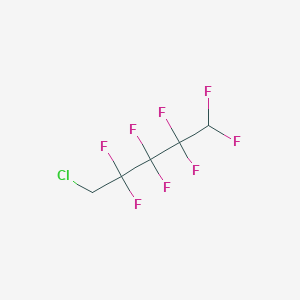

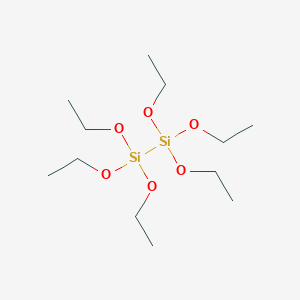
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)